molecular formula C7H3BrF3N3 B6276684 1-azido-2-bromo-3-(trifluoromethyl)benzene CAS No. 2763749-57-9

1-azido-2-bromo-3-(trifluoromethyl)benzene

Cat. No. B6276684
CAS RN: 2763749-57-9
M. Wt: 266
InChI Key:
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Description

1-azido-2-bromo-3-(trifluoromethyl)benzene, also known as 1-azido-2-bromo-3-trifluoromethylbenzene, is an organic compound with a variety of applications in research and industry. It is a derivative of benzene, a common aromatic compound. The presence of the azido group and the trifluoromethyl group make it an interesting compound for scientific research.

Scientific Research Applications

1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene has a variety of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene-4-sulfonate, which is used as a reagent in the synthesis of a variety of organic compounds. It is also used in the synthesis of a variety of pharmaceuticals, such as 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene-4-carboxylic acid, which is used as an intermediate in the synthesis of a variety of drugs. Additionally, it is used in the synthesis of a variety of polymers, such as 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene-4-polystyrene, which is used as a reagent in the synthesis of a variety of polymers.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene is not well understood. However, it is believed that the azido group is the reactive site of the compound, and it reacts with a variety of molecules, such as amines, alcohols, and carboxylic acids. The reaction of the azido group with a molecule results in the formation of a covalent bond between the two molecules. This covalent bond is believed to be the driving force behind the various reactions that 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene can undergo.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene are not well understood. However, it is believed that the compound can interact with a variety of molecules in the body, such as proteins and enzymes. It is also believed that the compound can interact with DNA, which could potentially affect gene expression. Additionally, it is believed that the compound could potentially interact with hormones and neurotransmitters, which could potentially affect the functioning of the body.

Advantages and Limitations for Lab Experiments

1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound, which makes it ideal for use in laboratory experiments. However, there are some limitations to using 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene in laboratory experiments. One of the main limitations is that it is highly reactive, which can make it difficult to handle and store. Additionally, it can be toxic if not handled properly.

Future Directions

1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene has a variety of potential future directions. One potential direction is the use of 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene in the synthesis of new organic compounds. This could potentially lead to the development of new drugs and other compounds with useful properties. Additionally, 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene could be used in the synthesis of polymers. This could potentially lead to the development of new materials with improved properties. Finally, 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene could be used in the development of new imaging techniques, such as fluorescent imaging and MRI. These imaging techniques could be used to study the structure and function of biological molecules.

Synthesis Methods

1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene can be synthesized using a variety of methods. The most common method is the reaction between 2-bromo-3-trifluoromethylbenzene and sodium azide. This method involves the reaction of the bromo compound with sodium azide in a solvent, such as acetonitrile. The reaction proceeds in an exothermic manner and yields 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene as the product. Other methods for the synthesis of 1-azido-2-bromo-3-(trifluoromethyl)benzeneomo-3-trifluoromethylbenzene include the reaction of 2-bromo-3-trifluoromethylbenzene with an azido compound, such as 1-azido-2-bromo-3-(trifluoromethyl)benzeneomopropane, and the reaction of a bromo compound with an azido compound, such as 1-azido-2-bromo-3-(trifluoromethyl)benzeneomopropane.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-2-bromo-3-(trifluoromethyl)benzene can be achieved through a two-step process. The first step involves the bromination of 1-trifluoromethylbenzene, followed by the azidation of the resulting product in the second step.", "Starting Materials": [ "1-trifluoromethylbenzene", "Bromine", "Sodium azide", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-trifluoromethylbenzene", "1. In a round-bottom flask, add 1-trifluoromethylbenzene (1.0 g, 6.5 mmol) and bromine (1.5 mL, 29 mmol) in acetic acid (10 mL).", "2. Add sulfuric acid (1 mL) to the reaction mixture and stir for 2 hours at room temperature.", "3. Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-bromo-2-trifluoromethylbenzene as a yellow liquid (yield: 90%).", "Step 2: Azidation of 1-bromo-2-trifluoromethylbenzene", "1. Dissolve 1-bromo-2-trifluoromethylbenzene (1.0 g, 4.5 mmol) in dry dichloromethane (10 mL) in a round-bottom flask.", "2. Add sodium azide (0.7 g, 10.8 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "3. Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-azido-2-bromo-3-(trifluoromethyl)benzene as a white solid (yield: 80%)." ] }

CAS RN

2763749-57-9

Product Name

1-azido-2-bromo-3-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF3N3

Molecular Weight

266

Purity

95

Origin of Product

United States

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